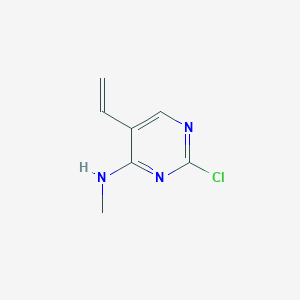

2-Chloro-N-methyl-5-vinylpyrimidin-4-amine

Cat. No. B8690907

Key on ui cas rn:

839708-49-5

M. Wt: 169.61 g/mol

InChI Key: OPRGWEVANMQHEE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07642255B2

Procedure details

A mixture of (5-bromo-2-chloro-pyrimidin-4-yl)-methylamine (3.75 g, 16.9 mmol), tris(dibenzylidineacetone)dipalladium(0) (388 mg, 0.4 mmol), and tri-2-furylphosphine (777 mg, 3.3 mmol) in DMF is stirred for 20 minutes at room temperature and then tributylvinyltin (5.93 mL, 20.3 mmol) is added. After stirring for 16 hours at about 65° C., the reaction mixture is cooled to room temperature and stirred with a 10% aqueous solution of potassium fluoride (800 mL) and diethyl ether (600 mL) for 1 hour before filtering through a pad of Celite. The pad of Celite is rinsed with a further portion of diethyl ether (200 mL). The aqueous layer is separated and extracted with CHCl3. The combined organic extract is dried over MgSO4 and concentrated under reduced pressure to give crude oil which is purified by flash column chromatography (SiO2, EtOAc/Hx=1/4) to afford (2-chloro-5-vinyl-pyrimidin-4-yl)-methylamine (2.63 g, 92%) as a white solid.

[Compound]

Name

tris(dibenzylidineacetone)dipalladium(0)

Quantity

388 mg

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:3]([NH:9][CH3:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.O1C=C[CH:13]=[C:12]1P(C1OC=CC=1)C1OC=CC=1.C(C([Sn])=C(CCCC)CCCC)CCC.[F-].[K+]>CN(C=O)C.C(OCC)C>[Cl:8][C:5]1[N:4]=[C:3]([NH:9][CH3:10])[C:2]([CH:12]=[CH2:13])=[CH:7][N:6]=1 |f:3.4,^1:28|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.75 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC(=NC1)Cl)NC

|

[Compound]

|

Name

|

tris(dibenzylidineacetone)dipalladium(0)

|

|

Quantity

|

388 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

777 mg

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

5.93 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C(=C(CCCC)CCCC)[Sn]

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for 20 minutes at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 16 hours at about 65° C.

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering through a pad of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The pad of Celite is rinsed with a further portion of diethyl ether (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with CHCl3

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

is dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give crude oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is purified by flash column chromatography (SiO2, EtOAc/Hx=1/4)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=C(C(=N1)NC)C=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.63 g | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 469.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |